

Spectroscopic Profile of 3-Chlorodiphenylamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chlorodiphenylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorodiphenylamine** (CAS No: 101-17-7), a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, characterization, and quality control.

Compound Information

Property	Value
Chemical Name	3-Chloro-N-phenylaniline
Synonyms	N-(3-Chlorophenyl)aniline, 3-Chlorodiphenylamine
CAS Number	101-17-7
Molecular Formula	C ₁₂ H ₁₀ ClN ^{[1][2]}
Molecular Weight	203.67 g/mol ^{[1][2]}

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Chlorodiphenylamine**.

Infrared (IR) Spectroscopy

The infrared spectrum of **3-Chlorodiphenylamine** exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is consistent with the spectrum available from the Coblentz Society collection.^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
~3050	Medium	Aromatic C-H stretch
~1600, ~1500, ~1450	Strong	Aromatic C=C ring stretching
~1310	Strong	C-N stretch
~750, ~690	Strong	Aromatic C-H out-of-plane bending
~800-850	Medium	C-Cl stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimentally obtained NMR data for **3-Chlorodiphenylamine** is not publicly available in the searched databases. The following are predicted chemical shifts based on the analysis of similar diphenylamine derivatives. The actual spectra should be acquired for confirmation.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.10	m	5H	Phenyl group protons
~7.00 - 6.80	m	4H	Chlorophenyl group protons
~5.70	br s	1H	N-H proton

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~143	C-N (chlorophenyl)
~142	C-N (phenyl)
~135	C-Cl
~130	Aromatic CH
~129	Aromatic CH
~122	Aromatic CH
~120	Aromatic CH
~118	Aromatic CH
~117	Aromatic CH

Mass Spectrometry (MS)

The mass spectrum of **3-Chlorodiphenylamine** was obtained by electron ionization (EI). The molecular ion peak and characteristic fragmentation pattern are presented below.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
203	High	$[M]^+$ (Molecular ion, ^{35}Cl isotope)
205	Medium	$[M+2]^+$ (^{37}Cl isotope)
168	Medium	$[M-\text{Cl}]^+$
167	High	$[M-\text{HCl}]^+$
77	Medium	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols that can be applied to obtain the spectroscopic data for **3-Chlorodiphenylamine**.

Infrared (IR) Spectroscopy

A Fourier-transform infrared (FT-IR) spectrometer is used to record the infrared spectrum. A small amount of the solid **3-Chlorodiphenylamine** sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained by dissolving the sample in a suitable solvent (e.g., chloroform) and placing the solution in a liquid cell. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (^1H) and carbon-13 (^{13}C) NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The **3-Chlorodiphenylamine** sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled sequence is employed to obtain singlets for all carbon signals.

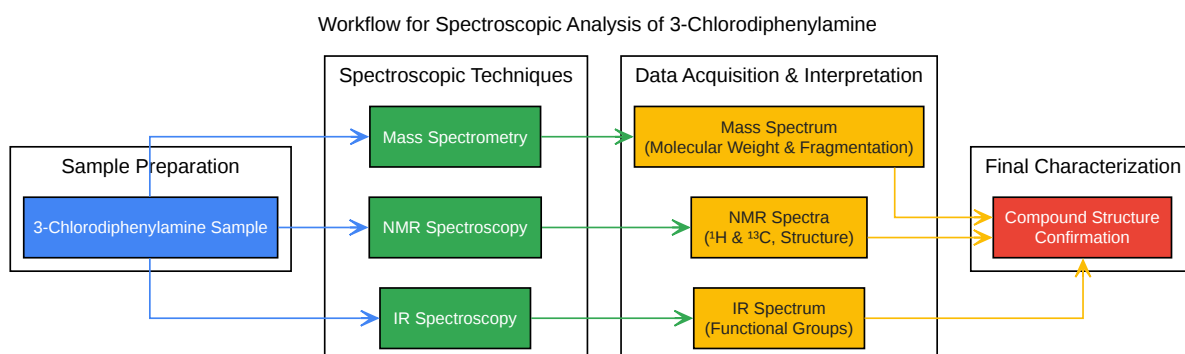
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is performed using a mass spectrometer equipped with an EI source. The **3-Chlorodiphenylamine** sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-Chlorodiphenylamine**.



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Caption: Spectroscopic analysis workflow for **3-Chlorodiphenylamine**.

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References

- 1. 3-Chlorodiphenylamine [webbook.nist.gov]
- 2. 3-Chlorodiphenylamine [webbook.nist.gov]
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